molecular formula C9H12ClF2N B582294 (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1217449-47-2

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No.: B582294
CAS No.: 1217449-47-2
M. Wt: 207.649
InChI Key: UGDJAJVQNBJWQB-DDWIOCJRSA-N
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Description

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a difluorophenyl group attached to a propan-1-amine backbone, making it a valuable subject of study in organic chemistry and medicinal chemistry.

Scientific Research Applications

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The precise reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluorophenyl oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and influencing various biochemical processes. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to its specific structural configuration and the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJAJVQNBJWQB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704239
Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313593-60-0, 1217449-47-2
Record name Benzenemethanamine, α-ethyl-2,6-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313593-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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